molecular formula C9H9FO2S B6307672 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid CAS No. 2091775-92-5

3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid

Cat. No. B6307672
CAS RN: 2091775-92-5
M. Wt: 200.23 g/mol
InChI Key: INKBXSZQGWPXMZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is a chemical compound with the CAS Number: 2091775-92-5 . It has a molecular weight of 200.23 . The IUPAC name for this compound is 3-fluoro-4-methyl-2-(methylthio)benzoic acid .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is 1S/C9H9FO2S/c1-5-3-4-6 (9 (11)12)8 (13-2)7 (5)10/h3-4H,1-2H3, (H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, methyl, and methylsulfanyl groups on the benzoic acid ring.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.23 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Directed Lithiation and Functionalization

The directed lithiation of unprotected benzoic acids, including those with fluorine substituents, highlights a methodological approach for the regioselective functionalization of aromatic compounds. This technique allows for the introduction of various functional groups ortho to the carboxylic acid, providing a pathway for the synthesis of complex molecules from simple benzoic acid derivatives (Bennetau et al., 1995).

Synthesis of Cardiotonic Drugs

The synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, an intermediate in the production of cardiotonic drugs Sulmazole and Isomazole, illustrates the relevance of such compounds in medicinal chemistry. This underscores the importance of methodological advancements in the synthesis of benzoic acid derivatives for pharmaceutical applications (Lomov, 2019).

Electrophilic Aromatic Substitution

The electrochemical oxidation studies of aromatic carboxylic acids and their derivatives in fluorosulfuric acid provide insights into the mechanisms of electrophilic aromatic substitution, showcasing how different substituents influence the stability and reactivity of the intermediate species. This research is vital for understanding the chemical behavior of fluorinated benzoic acids under oxidative conditions (Rudenko et al., 1983).

Fluorination and Herbicide Activity

Investigations into the changes in herbicide activity through selective fluorine substitution, using analogues of bentranil and Classic®, demonstrate the role of fluorine atoms in modulating the biological activity of benzoic acid derivatives. This research not only contributes to the development of more effective agrochemicals but also provides a framework for understanding the impact of halogen substitution on molecular properties and activity (Hamprecht et al., 2004).

Metabolic Fate and Drug Development

The physiologic disposition and metabolic fate of anti-inflammatory agents, including those derived from fluorinated benzoic acids, offer crucial information for drug development. Understanding the absorption, distribution, excretion, and metabolic transformations of these compounds in various species aids in the design of drugs with optimal pharmacokinetic profiles (Hucker et al., 1973).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and provide instructions for what to do if it gets in the eyes .

properties

IUPAC Name

3-fluoro-4-methyl-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKBXSZQGWPXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid

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